Crepenynic acid

Catalog No.
S618791
CAS No.
2277-31-8
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crepenynic acid

CAS Number

2277-31-8

Product Name

Crepenynic acid

IUPAC Name

(Z)-octadec-9-en-12-ynoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-

InChI Key

SAOSKFBYQJLQOS-MDZDMXLPSA-N

SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Synonyms

(Z)-isomer of crepenynic acid, crepenynic acid, octadec-9-en-12-ynoic acid

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC#CC/C=C/CCCCCCCC(=O)O

The exact mass of the compound Crepenynic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Crepenynic acid (CAS 2277-31-8), chemically defined as cis-9-octadecen-12-ynoic acid, is a highly reactive, 18-carbon acetylenic fatty acid characterized by a distinctive enyne motif. In procurement and material selection workflows, this compound is fundamentally differentiated from standard polyunsaturated fatty acids by the presence of its C12 triple bond. This alkyne functionality not only serves as a critical biosynthetic precursor for complex polyacetylenes but also provides a highly specific handle for azide-alkyne cycloaddition (click chemistry) and rapid oxidative cross-linking [1]. Consequently, crepenynic acid is primarily sourced as a specialized monomer for tunable bio-based thermosets, a high-value analytical standard in lipidomics, and a mechanism-based inhibitor for lipid metabolism assays.

Attempting to substitute crepenynic acid with its closest structural diene analog, linoleic acid, or with mono-alkynes like stearolic acid, results in fundamental failures across both chemical and biological workflows. Linoleic acid lacks the alkyne group required for ruthenium-catalyzed click chemistry, rendering it incompatible with targeted polymer functionalization [1]. Furthermore, in oxidative curing applications, linoleic acid exhibits a significantly slower autoxidation rate, failing to meet the rapid cross-linking kinetics provided by the alkyne group in crepenynic acid [2]. Biologically, linoleic acid cannot act as a substrate for the specialized acetylenases that synthesize downstream polyacetylenes, nor can it replicate crepenynic acid's potent low-micromolar inhibition of cyclooxygenase enzymes, making generic substitution impossible for precise enzymatic or material science applications [3].

Accelerated Oxidative Reactivity for Rapid-Cure Polymer Applications

The presence of the alkyne group fundamentally alters the autoxidation kinetics of crepenynic acid compared to standard fatty acid methyl esters (FAMEs). Chemiluminescence monitoring at elevated temperatures reveals that methyl crepenynate oxidizes extremely rapidly compared to methyl linoleate and the epoxy-functionalized methyl vernoleate, which remain significantly more stable under identical conditions [1]. This rapid oxidative degradation translates directly into faster cross-linking rates in formulated drying oils and bio-resins.

Evidence DimensionOxidative Reactivity (Chemiluminescence Emission Rate)
Target Compound DataMethyl crepenynate: Extremely rapid oxidation and high volatile emission
Comparator Or BaselineMethyl linoleate / Methyl vernoleate: Stable or significantly slower oxidation
Quantified DifferenceDramatically accelerated oxidation rate driven by the alkyne functionality
ConditionsChemiluminescence detector, 70 C and 110 C in air

Buyers formulating rapid-curing bio-based coatings or thermosets must select crepenynic acid over linoleic acid to achieve the necessary cross-linking kinetics.

Exclusive Suitability for Azide-Alkyne Click Chemistry Functionalization

Unlike linoleic acid, which relies on standard olefinic cross-linking, crepenynic acid provides a highly reactive alkyne handle suitable for ruthenium-catalyzed azide-alkyne cycloaddition. When utilized as a macromer in the biocatalytic synthesis of epoxy resins, the alkyne group allows for orthogonal functionalization and the creation of polymer thermosets with highly tunable glass transition temperatures (Tg) ranging from -25 C to over 100 C [1]. Linoleic acid cannot undergo this specific click-coupling, severely limiting its utility in advanced, precision-engineered biomaterials.

Evidence DimensionClick-Chemistry Compatibility and Tg Tunability
Target Compound DataCrepenynic acid: Supports azide-alkyne cycloaddition and broad Tg tuning (-25 C to >100 C)
Comparator Or BaselineLinoleic acid: Incompatible with azide-alkyne click chemistry
Quantified DifferenceBinary capability (Yes vs. No) for orthogonal click-functionalization
ConditionsBiocatalytic synthesis of epoxy resins via lipase-catalyzed transesterification

Material scientists must procure crepenynic acid to unlock click-chemistry pathways for synthesizing advanced, highly functionalized bio-polymers.

Superior Inhibition of Cyclooxygenase (Thromboxane B2) vs. Linoleic Acid

In comparative immunological assays measuring the inhibition of cyclooxygenase products in stimulated leukocytes, crepenynic acid demonstrates potent, dose-dependent suppression that standard dienes cannot match. While the non-acetylenic linoleic acid shows minimal to no effect at concentrations up to 100 microM, crepenynic acid achieves an IC50 of less than 10 microM for thromboxane B2 production [1]. This order-of-magnitude difference confirms that the C12 alkyne is structurally essential for mechanism-based inhibition.

Evidence DimensionThromboxane B2 Production Inhibition (IC50)
Target Compound DataCrepenynic acid: < 10 microM
Comparator Or BaselineLinoleic acid: Minimal/no inhibition at 10-100 microM
Quantified Difference>10-fold higher inhibitory potency for the acetylenic compound
ConditionsRat peritoneal leukocytes, ionophore-stimulated, 10-100 microM dosing

Procurement of crepenynic acid is mandatory for researchers requiring a potent, structure-specific inhibitor of cyclooxygenase pathways where standard fatty acids fail.

Analytical Standard for Polyacetylene Biosynthesis and Lipidomics

Crepenynic acid is the essential intermediate in the biosynthesis of highly modified C17-polyacetylenes, such as falcarindiol, via acetylenase enzymes. Lipidomics laboratories and agricultural biotech firms must procure high-purity crepenynic acid as a definitive reference standard to map metabolic fluxes, validate gene cluster expression in transgenic plants, and quantify acetylenase activity [1].

Monomer for Advanced Bio-Based Thermosets and Coatings

Due to its rapid oxidative reactivity and unique alkyne functionality, crepenynic acid is highly sought after in green chemistry and polymer science. It serves as a premium macromer precursor for synthesizing bio-based epoxy resins and soft polymer networks, where its click-chemistry compatibility allows for precise tuning of mechanical properties and glass transition temperatures [2].

Mechanism-Based Inhibitor in Eicosanoid Research

Given its sub-10 microM IC50 for thromboxane B2 inhibition, crepenynic acid is utilized as a potent, structure-specific inhibitor in immunological and pharmacological assays. Researchers studying cyclooxygenase and lipoxygenase pathways prioritize this compound over standard dienes to selectively probe lipid metabolism and eicosanoid production in stimulated cellular models [3].

XLogP3

6.3

Other CAS

13214-35-2

Wikipedia

(9Z)-octadec-9-en-12-ynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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